molecular formula C22H23N9O2 B2722059 N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide CAS No. 2380070-34-6

N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2722059
CAS No.: 2380070-34-6
M. Wt: 445.487
InChI Key: ODQJETSQMZIJPQ-UHFFFAOYSA-N
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Description

N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the azetidine and triazolopyridazine moieties. Key steps include:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the azetidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the triazolopyridazine group: This is typically done through cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Quinolone derivatives: Used in various therapeutic applications.

    Benzimidazole derivatives: Noted for their antimicrobial and anti-inflammatory properties.

Uniqueness

N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9O2/c1-14(2)30-20(32)9-6-17(26-30)22(33)28(3)16-12-29(13-16)19-8-7-18-24-25-21(31(18)27-19)15-5-4-10-23-11-15/h4-11,14,16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQJETSQMZIJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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